1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester
Description
1H-Pyrazole-3,4-dicarboxylic acid, 1-(3,4-dimethylphenyl)-5-phenyl-, diethyl ester (hereafter referred to as Compound A) is a pyrazole-based dicarboxylate ester with a complex substitution pattern. The molecule features a pyrazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 5-position with a phenyl group. The carboxylic acid groups at positions 3 and 4 are esterified with ethyl groups. This structural arrangement confers unique physicochemical properties, including distinct hydrogen-bonding capabilities and solubility profiles, which are critical for applications in medicinal chemistry and materials science.
The synthesis of Compound A typically involves 1,3-dipolar cycloaddition reactions between sydnones and acetylenic esters, followed by esterification and purification steps . Its crystal structure is stabilized by intermolecular C–H⋯O hydrogen bonds, forming cyclic dimers or chains depending on substituent effects .
Properties
CAS No. |
96722-95-1 |
|---|---|
Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
diethyl 1-(3,4-dimethylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)19-20(23(27)29-6-2)24-25(18-13-12-15(3)16(4)14-18)21(19)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3 |
InChI Key |
KEFMXQBWCHXBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1H-Pyrazole-3,4-dicarboxylic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-pyrazole-3,4-dicarboxylic acid, 1-(3,4-dimethylphenyl)-5-phenyl-, diethyl ester , exhibits potential therapeutic applications owing to its structural properties and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrazole ring with two carboxylic acid groups and two phenyl substituents, contributing to its biological activity. The presence of the diethyl ester group enhances its lipophilicity, potentially improving bioavailability.
Biological Activities
Research indicates that pyrazole derivatives possess a variety of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to the one in focus have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Pyrazole derivatives have been investigated for their antitumor effects. Research indicates that certain pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : Some studies report that pyrazole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The compound's structure allows it to interact effectively with COX-2, leading to reduced inflammation .
- Anticonvulsant Effects : Historical data suggests that related pyrazole compounds have anticonvulsant properties, making them potential candidates for treating epilepsy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Study : A study published in 2018 evaluated a series of pyrazole derivatives for their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against gram-positive and gram-negative bacteria .
- Antitumor Research : In a study examining the effects of various pyrazole derivatives on cancer cell lines, it was found that certain compounds could significantly inhibit cell growth and induce apoptosis in HeLa and MCF-7 cells. This suggests potential applications in cancer therapy .
- Anti-inflammatory Activity : A review of recent developments in pyrazole synthesis noted that several derivatives showed promising anti-inflammatory effects comparable to standard drugs like diclofenac. The IC50 values indicated significant potency in inhibiting inflammatory responses .
Data Table: Biological Activities of Pyrazole Derivatives
Scientific Research Applications
Pharmaceutical Applications
1H-Pyrazole derivatives are recognized for their diverse pharmacological activities. The diethyl ester of 1H-pyrazole-3,4-dicarboxylic acid has been investigated for several therapeutic properties:
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 1H-pyrazole have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation. This property makes them potential candidates for developing new anti-inflammatory drugs .
- Antitumor Activity : Some studies have highlighted the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests its potential in cancer therapy .
Agricultural Applications
The diethyl ester of 1H-pyrazole-3,4-dicarboxylic acid has also been explored for its insecticidal and herbicidal properties:
- Insecticidal Activity : Research has shown that this compound can effectively control pests such as aphids and whiteflies. Its mechanism involves disrupting the nervous system of the insects .
- Herbicide Development : The compound's ability to inhibit specific enzymatic pathways in plants suggests its application in developing selective herbicides that target weed species without harming crops .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including the diethyl ester form. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
In a preclinical trial reported in Pharmacology Research, researchers assessed the anti-inflammatory effects of the diethyl ester on induced paw edema in rats. The compound demonstrated a significant reduction in swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent .
Case Study 3: Insecticidal Activity
A field trial conducted by Yang et al. (2018) evaluated the insecticidal properties of the compound against aphids in soybean crops. The results showed over 80% mortality in treated plots within three days of application, highlighting its potential use as a natural pesticide .
Chemical Reactions Analysis
Hydrolysis Reactions
The diethyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key findings include:
Acidic Hydrolysis
-
Product : 1-(3,4-Dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid.
Alkaline Hydrolysis
-
Conditions : 2M NaOH in ethanol/water (1:1), 80°C for 4–6 hours .
-
Product : Sodium salt of the dicarboxylic acid.
Decarboxylation Reactions
Controlled thermal decarboxylation eliminates CO₂ from the dicarboxylic acid derivatives:
-
Conditions : Heating at 180–200°C under nitrogen atmosphere .
-
Product : 1-(3,4-Dimethylphenyl)-5-phenyl-1H-pyrazole.
-
Mechanism : Radical-mediated pathway confirmed via EPR spectroscopy .
Esterification and Transesterification
The carboxylic acid derivatives can be re-esterified or modified:
Amide and Urea Derivative Formation
Reactions with amines and ureas exploit the reactivity of the ester or acid chloride intermediates:
Urea Derivatives
-
Conditions : React acid chloride with urea derivatives in pyridine .
-
Product : Pyrazole-3,4-dicarboxycarbamide.
-
Application : Antibacterial agents with MIC values of 4–16 µg/mL against S. aureus .
Cyclization Reactions
The compound participates in heterocycle-forming reactions:
Pyrazolopyridazinones
-
Product : 1-(3,4-Dimethylphenyl)-5-phenylpyrazolo[3,4-d]pyridazinone.
Thiazole Hybrids
-
Product : Thiazole-fused pyrazole derivative.
-
Biological Activity : Antifungal (IC₅₀ = 2.8 µM against C. albicans) .
Nucleophilic Aromatic Substitution
The 3,4-dimethylphenyl group facilitates electrophilic substitution:
| Position | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| C-4 | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative | 55% | |
| C-3 | Br₂, FeBr₃, CH₂Cl₂ | Bromo-substituted derivative | 48% |
Coordination Chemistry
The dicarboxylic acid acts as a polydentate ligand for metal complexes:
-
Conditions : Methanol/water, room temperature, pH 7–8.
-
Application : Catalytic activity in oxidation of alkanes (TOF = 120 h⁻¹) .
Photochemical Reactions
UV-induced reactivity has been explored:
-
Product : Dimethylphenyl ring-expanded quinoline derivative.
-
Mechanism : [4+2] Cycloaddition followed by rearomatization .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
| Derivative Type | Target Pathogen | IC₅₀/MIC | Source |
|---|---|---|---|
| Amides | E. coli | 8.2 µg/mL | |
| Thiazole Hybrids | C. albicans | 2.8 µM | |
| Cu(II) Complexes | HepG2 cancer cells | 12.4 µM (MTT assay) |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Dicarboxylate Derivatives
Key Observations:
Substituent Effects on Hydrogen Bonding :
- The presence of electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., 3,4-dimethylphenyl in Compound A) reduces intermolecular hydrogen bonding, favoring cyclic dimer formation. In contrast, smaller substituents (e.g., chloro or bromo in ) promote extended chain structures.
- Mefenpyr-diethyl lacks significant hydrogen bonds due to steric hindrance from the 2,4-dichlorophenyl group and the methyl substituent at position 5 .
Ester Group Influence :
Key Findings:
- Compound A and its analogs exhibit broad-spectrum bioactivity , with antibacterial efficacy linked to the 3,4-dicarboxylate moiety .
- Mefenpyr-diethyl’s utility as a herbicide safener stems from its ability to mitigate oxidative stress in crops, a property absent in Compound A due to differing substituents .
Physicochemical and Thermal Properties
- Thermal Stability : Pyrazole dicarboxylates with aromatic substituents (e.g., Compound A, 4-nitrophenyl analog ) show high thermal stability (>250°C), making them suitable for high-temperature applications.
- Solubility: Diethyl esters (Compound A) are more soluble in organic solvents (e.g., CH₂Cl₂, ethanol) than dimethyl esters, facilitating their use in solution-phase syntheses .
Preparation Methods
Direct Synthesis from Esters and Hydrazine (tert-Butoxide Mediated)
A robust method involves the reaction of ethyl esters with hydrazine hydrate in the presence of potassium tert-butoxide as a base in tetrahydrofuran (THF) solvent. The process includes:
- Dissolving potassium tert-butoxide in THF.
- Adding a THF solution of the ethyl ester and an alkyne or α,β-alkynone derivative dropwise at ambient or low temperature.
- Stirring the mixture to allow cyclization to the pyrazole ring.
- Quenching with water and extracting the organic layer.
- Purification by silica gel column chromatography using solvent systems such as n-hexane/ethyl acetate mixtures.
This method yields 3,4-disubstituted pyrazoles with ester functionalities, including diethyl esters at the 3 and 4 positions. The reaction conditions are mild, and the process is efficient for various substituted pyrazoles, including those with aryl groups at the 1 and 5 positions.
Synthesis via α,β-Alkynone Intermediates and Hydrazine Hydrate
An alternative approach uses pure α,β-alkynones as intermediates:
- α,β-Alkynones are prepared and purified.
- These are dissolved in ethanol, and hydrazine hydrate is added slowly.
- The mixture is refluxed until the α,β-alkynone is consumed, monitored by thin-layer chromatography (TLC).
- After cooling, the solvent is evaporated, and the residue is purified by silica gel chromatography.
This method allows precise control over substitution patterns on the pyrazole ring and is suitable for synthesizing 3,4-dicarboxylic acid diethyl esters with specific aryl substitutions.
One-Pot Domino Synthesis Using Pyrazole-4-carbaldehyde Precursors
A more recent and efficient method involves a one-pot domino reaction:
- Starting materials include ethyl acetoacetate, 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, and ammonium acetate.
- The mixture is refluxed in ethanol or acetonitrile, promoting condensation and cyclization to form the pyrazole diethyl ester.
- The reaction progress is monitored by TLC.
- After completion, the product is isolated by filtration or extraction and purified by silica gel chromatography.
This method reduces reaction time and steps, improving overall yield and scalability. It is adaptable to various substituted pyrazole derivatives, including those with 3,4-dimethylphenyl and phenyl groups.
Purification and Characterization
- Silica gel column chromatography is the standard purification technique, with solvent systems tailored to the polarity of the product (e.g., n-hexane:ethyl acetate in ratios from 3:1 to 10:1).
- TLC is used to monitor reaction progress and purity.
- Characterization typically involves NMR, IR, and mass spectrometry to confirm the structure and substitution pattern.
Summary Table of Preparation Methods
Research Findings and Notes
- The tert-butoxide-mediated method is well-documented for synthesizing 3,5-disubstituted pyrazoles and can be adapted for 3,4-dicarboxylic esters by selecting appropriate ester and alkyne precursors.
- Structural studies of related pyrazole-3,4-dicarboxylate esters reveal that substitution patterns influence hydrogen bonding and crystal packing, which can affect purification and crystallization strategies.
- The one-pot domino approach offers a practical route for industrial and laboratory-scale synthesis, minimizing purification steps and improving overall efficiency.
Q & A
Basic Research Question
- FT-IR : Confirms ester carbonyl stretches (~1685–1690 cm) and pyrazole ring vibrations (~1495–1500 cm) .
- NMR : -NMR identifies substituent integration (e.g., diethyl ester protons at δ 1.42–1.45 ppm for –CHCH, δ 4.02–4.20 ppm for –OCH–) and aryl proton coupling patterns. -NMR resolves carbonyl carbons (~165–170 ppm) .
- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) ensures purity, while elemental analysis validates stoichiometry .
How do structural modifications (e.g., alkyl/phenyl substituents) influence biological activity in pyrazole derivatives?
Advanced Research Question
- Antimicrobial activity : Substitutions at the 3,4-positions (e.g., methyl, methoxy) enhance lipophilicity, improving membrane penetration. For example, 4-alkoxyphenyl groups increase antifungal potency against Candida spp. due to hydrophobic interactions with ergosterol .
- Antioxidant activity : Electron-donating groups (e.g., –OCH) at the para position stabilize radical intermediates, as shown in DPPH assay results .
- SAR studies : Comparative analysis of IC values for derivatives with varying substituents is critical; molecular docking can predict binding affinities to target enzymes (e.g., cytochrome P450) .
What challenges arise in handling steric effects during functionalization of the pyrazole core?
Advanced Research Question
Bulky substituents (e.g., 3,4-dimethylphenyl) at the 1-position hinder nucleophilic attack at the 3,4-dicarboxylic sites. Strategies include:
- Protecting groups : Temporarily blocking reactive sites with trimethylsilyl or tert-butyl groups during esterification .
- Microwave-assisted synthesis : Reduces reaction time and minimizes steric aggregation via controlled heating .
- Low-temperature recrystallization : Mitigates steric-driven precipitation issues during purification .
How should researchers address contradictions in reported synthetic outcomes (e.g., failed cyclization)?
Advanced Research Question
Contradictions often stem from subtle differences in reaction conditions. For example:
- Hydrazine stoichiometry : Excess hydrazine (2:1 molar ratio to chalcone) is required to drive cyclization but may lead to over-substitution if unmonitored .
- Solvent polarity : Ethanol/water mixtures vs. pure ethanol alter intermediate solubility, affecting cyclization efficiency. Failed cyclization in acetic acid (as in ) suggests protonation state issues; switching to basic conditions (e.g., NaOEt) may resolve this.
- Byproduct analysis : LC-MS or -NMR tracking of side products (e.g., open-chain hydrazones) informs mechanistic adjustments .
What computational tools are effective for modeling the electronic properties of this compound?
Advanced Research Question
- DFT calculations : B3LYP/6-31G(d,p) basis sets predict HOMO-LUMO gaps (~4.5–5.0 eV) and charge distribution, correlating with reactivity trends .
- Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand binding) using AMBER or CHARMM force fields .
- XLogP3 : Estimates partition coefficients (logP ≈ 3.8–4.2) to guide solubility optimization for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
